molecular formula C13H8ClFO3 B6381673 4-(5-Carboxy-2-fluorophenyl)-2-chlorophenol CAS No. 1261921-11-2

4-(5-Carboxy-2-fluorophenyl)-2-chlorophenol

Cat. No.: B6381673
CAS No.: 1261921-11-2
M. Wt: 266.65 g/mol
InChI Key: CUMPLPNHSBFNQU-UHFFFAOYSA-N
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Description

It is characterized by the presence of a carboxylic acid group, a fluorine atom, and a chlorine atom attached to a phenyl ring, making it a compound of interest for various chemical and biological studies.

Properties

IUPAC Name

3-(3-chloro-4-hydroxyphenyl)-4-fluorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClFO3/c14-10-6-7(2-4-12(10)16)9-5-8(13(17)18)1-3-11(9)15/h1-6,16H,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUMPLPNHSBFNQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=C(C=CC(=C2)C(=O)O)F)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClFO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00686065
Record name 3'-Chloro-6-fluoro-4'-hydroxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00686065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261921-11-2
Record name 3'-Chloro-6-fluoro-4'-hydroxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00686065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(5-Carboxy-2-fluorophenyl)-2-chlorophenol typically involves multi-step organic reactions. One common method includes the halogenation of a precursor phenol compound followed by carboxylation and fluorination steps. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure the desired product is obtained with high purity .

Industrial Production Methods: In an industrial setting, the production of 4-(5-Carboxy-2-fluorophenyl)-2-chlorophenol may involve large-scale batch reactions with optimized reaction parameters to maximize yield and minimize by-products. Techniques such as recrystallization and chromatography are employed to purify the final product .

Chemical Reactions Analysis

Types of Reactions: 4-(5-Carboxy-2-fluorophenyl)-2-chlorophenol undergoes various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form different derivatives.

    Reduction: The compound can be reduced to form alcohols or other reduced forms.

    Substitution: The chlorine and fluorine atoms can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols .

Scientific Research Applications

4-(5-Carboxy-2-fluorophenyl)-2-chlorophenol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

    Industry: Utilized in the development of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-(5-Carboxy-2-fluorophenyl)-2-chlorophenol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to changes in their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways .

Comparison with Similar Compounds

  • 4-(5-Carboxy-2-fluorophenyl)phenol
  • 4-(5-Carboxy-2-fluorophenyl)-2-methoxybenzoic acid
  • 4-(5-Carboxy-2-fluorophenyl)-2-chlorobenzoic acid

Comparison: Compared to these similar compounds, 4-(5-Carboxy-2-fluorophenyl)-2-chlorophenol is unique due to the presence of both chlorine and fluorine atoms on the phenyl ring, which can influence its reactivity and interactions with other molecules. This structural uniqueness makes it a valuable compound for specific research applications.

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